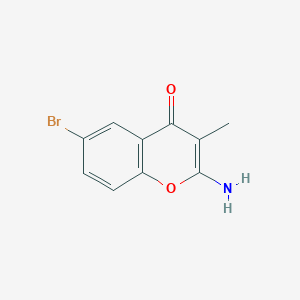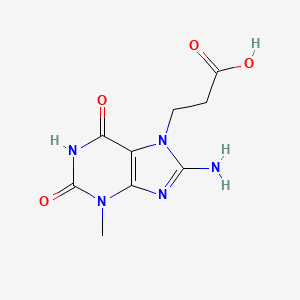![molecular formula C7H5BrClN3 B11863765 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions, the compound can be linked with other aromatic systems to form more complex structures.
Scientific Research Applications
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,1H3 |
InChI Key |
AGDZQYWRQHXGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















